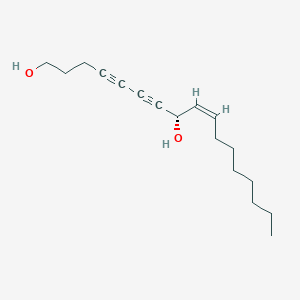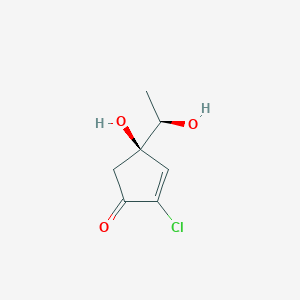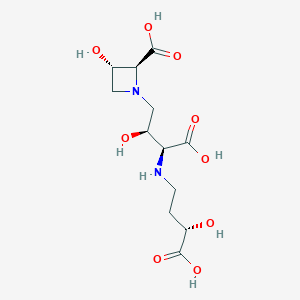
3-Epi-3-hydroxymugineic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-3-hydroxymugineic acid is a tricarboxylic acid. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxymugineate(2-).
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Epi-3-hydroxymugineic acid (3-epi-HMA) has been successfully synthesized, contributing significantly to the understanding of phytosiderophores. This synthesis enhances our understanding of the unique properties of these compounds, including 3-epi-HMA (Matsuura, Hamada, & Shioiri, 1994).
Chromatographic Analysis
- Techniques like anion-exchange chromatography have been developed to separate and detect phytosiderophores, including 3-epi-HMA. These methods are instrumental in analyzing these compounds in plants, contributing to a deeper understanding of plant nutrition and metal uptake (Weber, Neumann, Haake, & Römheld, 2001).
Iron Bioavailability
- The bioavailability of iron from a ferric complex of 3-epi-HMA in rats has been studied, highlighting the potential role of 3-epi-HMA in enhancing iron absorption in gramineous plants. This research can contribute to our understanding of iron uptake and metabolism in both plants and animals (Nishizawa, Saitō, Sanada, & Takagi, 1991).
Biosynthetic Pathways in Plants
- Studies have been conducted to elucidate the biosynthetic pathways of 3-epi-HMA in gramineous plants, providing insights into the molecular mechanisms behind its production and its role in plant biology (Ma & Nomoto, 1994).
Binding Properties with Metals
- Research on the binding properties of 3-epi-HMA with metals like aluminum has been conducted. Understanding how 3-epi-HMA interacts with different metals can inform us about its potential applications in metal uptake and detoxification in plants (Yoshimura, Kohdr, Mori, & Hider, 2011).
Separation and Identification Techniques
- Advanced chromatographic and mass spectrometric methods have been developed for the separation and identification of 3-epi-HMA and its metal complexes, which is crucial for understanding its role in plant nutrition and metal transport (Xuan et al., 2006).
Propriétés
Nom du produit |
3-Epi-3-hydroxymugineic acid |
|---|---|
Formule moléculaire |
C12H20N2O9 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(2S,3S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7-,8-,9-/m0/s1 |
Clé InChI |
QPIOQLJXMZWNFJ-LJASKYJCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O |
SMILES canonique |
C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



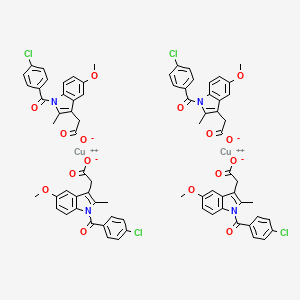
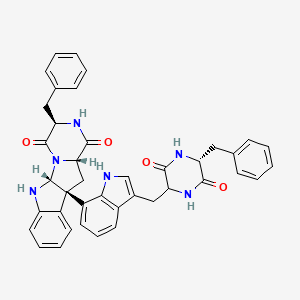

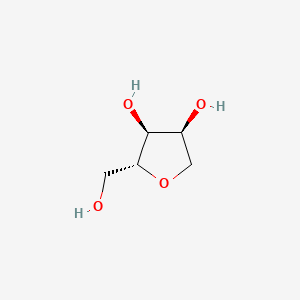
![(2S)-2-Amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1249615.png)
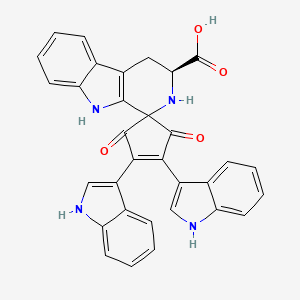
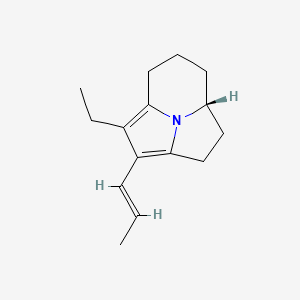
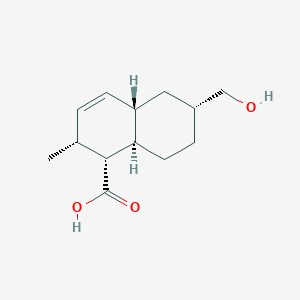
![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
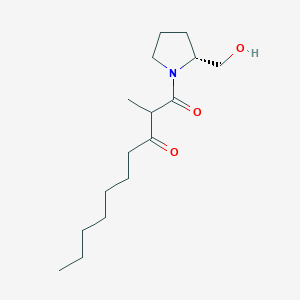
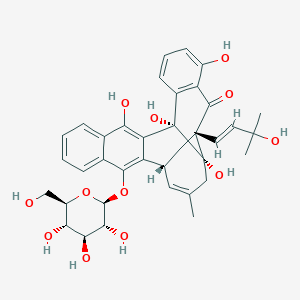
![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
